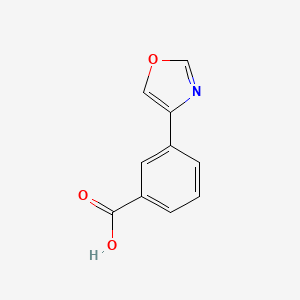

3-(Oxazol-4-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-(1,3-oxazol-4-yl)benzoic acid |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(4-8)9-5-14-6-11-9/h1-6H,(H,12,13) |

InChI Key |

UNQKTQLLELEENW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=COC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Oxazol 4 Yl Benzoic Acid and Its Structural Analogs

Retrosynthetic Strategies Employed for 3-(Oxazol-4-yl)benzoic acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. For this compound, two primary retrosynthetic disconnections are considered.

The most common strategy involves the disconnection of the carbon-carbon bond between the benzoic acid moiety and the oxazole (B20620) ring. This approach simplifies the target molecule into two key fragments: a functionalized phenyl precursor (Synthons A and B) and a functionalized oxazole precursor (Synthons C and D). This disconnection is strategically sound as numerous powerful cross-coupling reactions exist to form such aryl-heteroaryl bonds.

A second strategy involves the deconstruction of the oxazole ring itself. This approach maintains the C4-aryl substituent throughout the synthesis, building the heterocyclic ring in one of the final steps. Classic oxazole syntheses like the Robinson-Gabriel, Davidson, or Van Leusen methods can be applied, starting from an appropriate α-functionalized ketone derived from 3-acetylbenzoic acid. For instance, the Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, which could be a derivative of 3-formylbenzoic acid, to construct the oxazole ring. nih.gov

Conventional and Convergent Synthetic Routes to the Core Structure

Building upon the retrosynthetic analysis, synthetic chemists can choose between linear and convergent pathways to assemble this compound.

The success of any synthesis hinges on the efficient preparation of key precursors. For the convergent synthesis of this compound, this involves preparing a functionalized benzoic acid and a complementary functionalized oxazole.

Benzoic Acid Precursors : A common precursor is a 3-halobenzoic acid or its ester derivative, such as methyl 3-bromobenzoate. The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with organometallic reagents used in cross-coupling reactions. This protection also enhances solubility in organic solvents. Following the coupling step, the ester is easily hydrolyzed back to the carboxylic acid under acidic or basic conditions. google.com

Oxazole Precursors : The corresponding oxazole precursor could be an oxazol-4-ylboronic acid or ester for a Suzuki coupling, or a 4-halooxazole for other cross-coupling reactions. researchgate.net The synthesis of the oxazole ring itself can be achieved through various established methods, such as the cyclodehydration of α-acylaminoketones (Robinson-Gabriel synthesis) or the reaction of α-haloketones with amides (Bredereck reaction). tandfonline.comijpsonline.com For example, 2-amino-4-substituted oxazoles can be prepared from the corresponding α-bromoketones. researchgate.net

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Reactants are added sequentially in a step-by-step manner to build the final molecule. chemistnotes.com | Conceptually simple to plan. | Overall yield drops significantly with each additional step. wikipedia.org Failure of a late-stage step results in loss of all previous work. |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then joined together at a later stage. chemistnotes.comwikipedia.org | Higher overall yield. chemistnotes.com Allows for large-scale synthesis of fragments. Easier to purify intermediates. | May require more complex planning to ensure fragment compatibility. |

Catalytic Approaches in the Formation of this compound

Modern synthetic chemistry heavily relies on catalytic methods, particularly those using transition metals, to form C-C bonds with high efficiency and selectivity. These methods are central to the convergent synthesis of this compound.

Palladium- and copper-catalyzed cross-coupling reactions are the most powerful and widely used tools for constructing the aryl-heteroaryl linkage in molecules like this compound. semanticscholar.org

Suzuki-Miyaura Coupling : This is one of the most versatile cross-coupling reactions, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.govsigmaaldrich.com For the target molecule, the reaction could involve coupling oxazole-4-boronic acid (or its pinacol (B44631) ester) with methyl 3-bromobenzoate. A variety of palladium catalysts, phosphine (B1218219) ligands, and bases can be used to optimize the reaction, which is known for its tolerance of many functional groups. researchgate.netbeilstein-journals.org

Stille Coupling : This reaction couples an organohalide with an organotin compound. While effective, the toxicity of organotin reagents and byproducts makes it a less favored approach in many modern applications. sigmaaldrich.com

Copper-Catalyzed Arylation : Copper-based catalysts can also promote the coupling of aryl halides with heterocycles. asianpubs.org For instance, the arylation of a 5-substituted oxazole at the C2 position with an aryl iodide can be achieved using a copper(I) iodide/triphenylphosphine system. asianpubs.org A similar strategy could potentially be adapted for C4 arylation.

| Coupling Reaction | Catalyst/Reagents | Description |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acid/ester, aryl halide. researchgate.netresearchgate.net | A highly versatile and common method for C-C bond formation with good functional group tolerance. nih.gov |

| Direct Arylation | Pd or Cu catalyst, base, aryl halide, C-H bond partner. semanticscholar.orgorganic-chemistry.org | Forms a C-C bond by activating a C-H bond, avoiding the need to pre-functionalize one of the coupling partners. organic-chemistry.org |

A more recent and highly atom-economical approach is the direct functionalization of C-H bonds. acs.orgmdpi.com This strategy avoids the need for pre-functionalized starting materials (like halides or organometallics), reducing synthetic steps and waste.

Direct C-H Arylation : Palladium-catalyzed direct arylation of oxazoles has emerged as a powerful method. organic-chemistry.orgacs.org This reaction can couple an oxazole directly with an aryl halide, such as methyl 3-bromobenzoate. The regioselectivity of the arylation (e.g., at C2, C4, or C5 of the oxazole) can often be controlled by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.org For example, palladium-catalyzed C5 arylation of oxazoles is often favored in polar solvents, while C2 arylation can be preferred in nonpolar solvents. organic-chemistry.org

Carboxylate-Directed C-H Activation : The carboxylic acid group itself can act as a directing group to guide a transition metal catalyst to a nearby C-H bond. nih.govacs.org For benzoic acids, this typically directs functionalization to the ortho position. nih.gov While this is not directly applicable for the synthesis of the 3-substituted target molecule, it represents a powerful strategy for creating derivatives. For instance, an existing this compound molecule could potentially be further functionalized at the C2 or C6 positions of the benzoic acid ring using this methodology. acs.org

Organocatalytic and Biocatalytic Pathways

The development of metal-free catalytic systems is a burgeoning field in organic synthesis, offering milder and more environmentally benign alternatives to traditional metal-catalyzed reactions. google.com

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. google.comuni-regensburg.de In the context of oxazole synthesis, organocatalysts can facilitate various transformations. For instance, benzoic acid has been successfully employed as an inexpensive and non-toxic organocatalyst for the one-pot, three-component Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones, demonstrating the potential of simple organic acids in facilitating complex multicomponent reactions. buketov.edu.kz While a direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis are applicable to the formation of the core oxazole ring. For example, imidazolidinone catalysts have been used in the enantioselective conjugate additions of silanyloxy oxazoles to α,β-unsaturated aldehydes, providing access to chiral α-alkylated α-amino acids. caltech.edu This highlights the potential for organocatalysts to control stereochemistry in the synthesis of oxazole-containing molecules.

Biocatalysis:

Biocatalysis employs enzymes to catalyze chemical reactions, offering high selectivity and operation under mild conditions. uniovi.esmdpi.com While specific biocatalytic routes to this compound are not prominently described, the synthesis of key intermediates and related structures has been achieved using biocatalytic methods. For example, hydrolases, such as lipases, are widely used in organic chemistry for the synthesis of pharmaceuticals. uniovi.es Lipase B from Candida antarctica (CAL-B) has been utilized for the kinetic resolution of various chiral molecules, which could be precursors to substituted oxazoles. uniovi.es Furthermore, the synthesis of non-standard amino acids, which can be building blocks for complex heterocyclic compounds, has been accomplished through decarboxylative aldol (B89426) reactions catalyzed by enzymes like UstD. nih.gov The application of biocatalysis is also evident in the synthesis of key intermediates for drugs, where enzymes like reductive aminases have been engineered for high efficiency and selectivity. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.comijpsonline.com Several green approaches have been applied to the synthesis of oxazole derivatives, which are relevant to the production of this compound.

Key green synthetic strategies for oxazoles include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. ijpsonline.comijpsonline.com

Ultrasound-assisted synthesis: The use of ultrasound can enhance reaction rates and yields. ijpsonline.comijpsonline.com

Use of ionic liquids and deep-eutectic solvents: These alternative solvents can offer advantages in terms of recyclability and reduced volatility. ijpsonline.comijpsonline.com

Catalyst-free and solvent-free reactions: Eliminating catalysts and solvents, when possible, significantly reduces waste and environmental impact. ijpsonline.comijpsonline.com

Electrochemical synthesis: This method avoids the need for chemical oxidants and can be performed under mild conditions. rsc.orgrsc.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids has been developed for oxazole synthesis, representing a green and sustainable approach. rsc.org

One-pot syntheses, which combine multiple reaction steps into a single operation, are also a cornerstone of green chemistry. For instance, a one-pot method for preparing oxazol-5(4H)-ones from amino acids in aqueous solvents using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has been developed. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Methodologies

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction time. For the synthesis of oxazoles, several factors can be fine-tuned.

Key Optimization Parameters:

| Parameter | Effect on Reaction | Example |

| Solvent | Can influence reactant solubility, reaction rate, and even the reaction pathway. | In the synthesis of 4,5-disubstituted oxazoles, CH₂Cl₂ was found to be a superior solvent compared to DMSO, THF, 1,4-dioxane, and MeCN. acs.org |

| Base | The choice and amount of base can significantly impact the yield. | The use of DMAP as a base dramatically increased the yield of an oxazole product to 70% at room temperature, and further optimization to 1.5 equivalents at 40 °C resulted in a 96% yield. acs.org |

| Temperature | Reaction rates are temperature-dependent, but higher temperatures can also lead to side reactions. | Increasing the reaction temperature from room temperature to 40 °C, in conjunction with an optimized amount of base, led to an excellent yield of the oxazole product in a shorter time. acs.org |

| Catalyst Loading | The amount of catalyst can affect reaction efficiency and cost. | In an organocatalyzed Diels-Alder reaction, the effect of catalyst loading was studied to find the optimal balance between reaction rate and enantioselectivity. caltech.edu |

| Reactant Stoichiometry | The ratio of reactants can determine the extent of the reaction and the formation of byproducts. | In a factorial design experiment for ester synthesis, the excess of the acid was a key factor optimized to increase conversion. rsc.org |

Factorial design is a powerful statistical tool for optimizing multiple reaction parameters simultaneously, leading to significant improvements in yield. rsc.org For example, a study on the enzymatic synthesis of aroma esters using a factorial design approach significantly increased the conversion rates. rsc.org

Stereochemical Control and Regioselectivity in Synthesis (if applicable to analogs)

For structural analogs of this compound that possess stereocenters or the potential for different regioisomers, controlling stereochemistry and regioselectivity is paramount.

Stereochemical Control:

The synthesis of single enantiomers is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Chiral auxiliaries and asymmetric catalysis are common strategies to achieve stereocontrol.

Chiral Auxiliaries: Chiral oxazolines, derived from chiral amino alcohols, have been extensively used as chiral auxiliaries to direct stereoselective C-C bond-forming reactions, often achieving high enantiomeric excesses (ee's). researchgate.net

Asymmetric Catalysis: Chiral catalysts, including both metal complexes and organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. uni-regensburg.decaltech.edu For example, imidazolidinone organocatalysts have been shown to provide high enantioselectivity in the conjugate addition of oxazoles to α,β-unsaturated aldehydes. caltech.edu

Regioselectivity:

Regioselectivity refers to the preference for bond formation at one position over other possible positions. In the synthesis of substituted heterocycles like oxazoles, controlling the position of substituents on the ring is crucial.

1,3-Dipolar Cycloaddition: The synthesis of isoxazoles, structural isomers of oxazoles, often proceeds via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The regioselectivity of this reaction, determining which carbon of the alkyne bonds to the nitrogen of the nitrile oxide, can be influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.govrsc.org

Directed Metalation: Directed ortho metalation is a powerful tool for achieving regioselective functionalization of aromatic rings. By using a directing group, a metalating agent (like an organolithium reagent) can be directed to a specific position on the ring, allowing for subsequent reaction with an electrophile. acs.org

Reaction Control: In some cases, regioselectivity can be controlled by the reaction conditions. For the synthesis of pyrazolo[4,3-c]quinolin-3,4-diones, only one of two possible regioisomers was isolated, suggesting kinetic control over the reaction pathway. researchgate.net

Derivatization and Functionalization Strategies of 3 Oxazol 4 Yl Benzoic Acid

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group in 3-(Oxazol-4-yl)benzoic acid serves as a prime site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecules. Standard transformations of carboxylic acids, such as esterification, amidation, and conversion to acid halides and anhydrides, are readily applicable to this substrate, providing access to a wide range of derivatives.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through several well-established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. wikipedia.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. wikipedia.org The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. tcu.edu

Amidation of this compound to form the corresponding amides is another crucial transformation. Direct condensation with an amine is possible but often requires high temperatures and may not be suitable for sensitive substrates. youtube.com More commonly, coupling reagents are employed to facilitate amide bond formation under milder conditions. A variety of reagents, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uranium salts (e.g., HATU, HBTU), can be utilized to activate the carboxylic acid for nucleophilic attack by an amine. luxembourg-bio.comlookchemmall.com The choice of coupling reagent and reaction conditions can be tailored based on the specific amine and the desired product. For instance, a survey of amidation reagents has shown that combinations like DIC-HOPO, DMT-MM, and COMU-collidine are effective for coupling carboxylic acids with amines in various solvent systems. luxembourg-bio.com

| Reagent/Method | Reactant | Product | Key Features |

| Alcohol, H+ (Fischer Esterification) | This compound | 3-(Oxazol-4-yl)benzoate ester | Equilibrium reaction; often requires excess alcohol. wikipedia.orgtcu.edu |

| Amine, Coupling Reagent (e.g., DCC, HATU) | This compound | N-substituted-3-(oxazol-4-yl)benzamide | Mild conditions; wide range of amines can be used. luxembourg-bio.comlookchemmall.com |

Formation of Acid Halides and Anhydrides

The conversion of this compound to its corresponding acid halide, typically the acid chloride, provides a highly reactive intermediate for further derivatization. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this transformation. prepchem.comchemicalbook.comatamanchemicals.comwikipedia.org The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. youtube.com The use of a small amount of a catalyst like dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride. chemicalbook.com

The resulting 3-(oxazol-4-yl)benzoyl chloride is a versatile precursor for the synthesis of esters, amides, and other acyl derivatives under mild conditions.

Symmetrical anhydrides of this compound can also be prepared. One common method involves the reaction of the corresponding acid chloride with the sodium salt of the carboxylic acid. Alternatively, dehydrating agents can be employed to directly couple two molecules of the carboxylic acid.

Functionalization at the Oxazole (B20620) Ring System

The oxazole ring in this compound presents additional opportunities for chemical modification, allowing for the introduction of substituents that can fine-tune the electronic and steric properties of the molecule. The reactivity of the oxazole ring is influenced by the electron-withdrawing nature of the attached benzoic acid moiety.

Electrophilic Aromatic Substitution on the Oxazole Moiety

Electrophilic aromatic substitution on the oxazole ring is generally considered to be challenging due to the electron-deficient nature of the heterocycle. However, the presence of activating groups can facilitate such reactions. For oxazole itself, electrophilic attack is predicted to occur preferentially at the C5 position. tandfonline.com The presence of the benzoic acid group at the C4 position of the oxazole in the target molecule is expected to further deactivate the ring towards electrophilic attack.

Despite these challenges, halogenation of aromatic compounds, a key electrophilic substitution reaction, can be achieved using various reagents. For less reactive substrates, a Lewis acid catalyst is often required to activate the halogen. wikipedia.orgmasterorganicchemistry.com The specific conditions for the electrophilic halogenation of this compound would need to be carefully optimized to achieve the desired regioselectivity and yield, considering the deactivating effect of the benzoic acid group.

Palladium-Catalyzed Direct Arylation and Alkylation of Oxazole

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of heteroaromatic compounds, including oxazoles. acs.orgnih.govrsc.org These reactions offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Research has shown that the direct arylation of oxazoles can be highly regioselective, with the site of functionalization (C2 or C5) being controlled by the choice of ligands, solvents, and other reaction parameters. acs.org

For a substrate like ethyl oxazole-4-carboxylate, which is structurally related to the target molecule, palladium-catalyzed direct arylation has been successfully employed to introduce aryl groups at the C2 and C5 positions. acs.org This suggests that similar strategies could be applied to this compound, potentially after protection of the carboxylic acid group as an ester to avoid interference with the catalytic cycle. The directing effect of the C4-substituent and the electronic nature of the arylating agent would play a crucial role in determining the regiochemical outcome of the reaction.

| Reaction | Position on Oxazole Ring | Reagents/Catalyst | Potential Outcome for this compound |

| Electrophilic Halogenation | C5 (predicted) | Halogenating agent (e.g., NBS, NCS), Lewis Acid | Introduction of a halogen atom at the C5 position. wikipedia.orgtandfonline.com |

| Palladium-Catalyzed Direct Arylation | C2 or C5 | Aryl halide, Palladium catalyst, Ligand, Base | Introduction of an aryl group at the C2 or C5 position. acs.orgnih.gov |

Substituent Effects on Reactivity and Selectivity in Derivatization

The derivatization of this compound is governed by the electronic interplay between the electron-withdrawing carboxylic acid group and the heterocyclic oxazole ring. The carboxylic acid group deactivates the attached phenyl ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to itself. However, its influence on the reactivity of the distal oxazole ring is more complex.

Conversely, the benzoic acid substituent at the 4-position of the oxazole ring significantly impacts the reactivity of the heterocycle. As an electron-withdrawing group, it deactivates the oxazole ring towards electrophilic attack, making reactions like halogenation more challenging. In palladium-catalyzed C-H functionalization reactions, the electronic nature of this substituent can influence the regioselectivity of the arylation or alkylation, potentially favoring one of the available C-H bonds (at C2 or C5) over the other. Understanding these substituent effects is critical for designing selective and efficient synthetic routes to novel derivatives of this compound.

Synthesis of Complex Architectures Utilizing this compound as a Building Block

The true utility of this compound is demonstrated in its role as a scaffold for the synthesis of intricate molecules, particularly those with potential as therapeutic agents. A notable application of this building block is in the development of p38 MAP kinase inhibitors, which are of significant interest for the treatment of inflammatory diseases.

A key strategy in the synthesis of such complex molecules involves the initial activation of the carboxylic acid group of this compound. This is typically achieved by converting it to the corresponding acyl chloride, 3-(oxazol-4-yl)benzoyl chloride, through treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. This highly reactive intermediate can then be coupled with various amines or anilines to form stable amide bonds, a cornerstone of many pharmaceutical structures.

For instance, in the synthesis of a potent p38 MAP kinase inhibitor, 3-(oxazol-4-yl)benzoyl chloride was reacted with a complex aniline (B41778) derivative in a nucleophilic acyl substitution reaction. This crucial amide bond formation step links the this compound core to another heterocyclic system, thereby constructing the final complex architecture. The specifics of such a synthetic transformation are detailed in the table below.

| Starting Material | Reagent | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | Acyl Chloride Formation | 3-(Oxazol-4-yl)benzoyl chloride | Not Reported (Used in situ) | General Procedure |

| 3-(Oxazol-4-yl)benzoyl chloride | Substituted Aniline | Amide Coupling | N-(substituted)-3-(oxazol-4-yl)benzamide | Variable | Medicinal Chemistry Literature |

This modular approach, where this compound provides a central scaffold that can be systematically elaborated, is a powerful strategy in modern drug discovery. The ability to readily form robust amide linkages allows for the exploration of a wide range of chemical space around the core structure, facilitating the optimization of biological activity and pharmacokinetic properties. The resulting complex benzamide (B126) derivatives have shown significant potential as inhibitors of key cellular signaling pathways implicated in various diseases.

Mechanistic Investigations and Reactivity Profiles of 3 Oxazol 4 Yl Benzoic Acid

Reaction Pathways Involving the Carboxylic Acid Group

The carboxylic acid group on the benzene (B151609) ring of 3-(Oxazol-4-yl)benzoic acid is a primary site for a variety of chemical transformations, typical of aromatic carboxylic acids. These reactions primarily proceed through nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile.

Esterification: One of the most fundamental reactions is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. This reaction is reversible, and its equilibrium can be shifted towards the product by removing water or using an excess of the alcohol. libretexts.org For this compound, this pathway allows for the synthesis of a wide range of ester derivatives with potential applications in materials science and medicinal chemistry.

Amide Formation: The carboxylic acid can be converted into amides through reaction with amines. Direct condensation is possible but often requires high temperatures. rsc.org More commonly, the carboxylic acid is first activated to a more reactive intermediate. Common methods include:

Conversion to Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 3-(Oxazol-4-yl)benzoyl chloride. This intermediate readily reacts with primary or secondary amines to form the corresponding amides. nih.gov

In Situ Activation: A variety of coupling reagents can be used for the one-pot synthesis of amides under milder conditions. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) activate the carboxyl group, facilitating nucleophilic attack by an amine. nih.govnih.gov For example, the reaction of benzoic acid with aniline (B41778) in the presence of TiCl₄ in pyridine (B92270) at 85°C yields N-phenylbenzamide in high purity. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding [3-(Oxazol-4-yl)phenyl]methanol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids.

Table 1: Common Transformations of the Carboxylic Acid Group

| Reaction | Reagents | Product Type |

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC, TiCl₄) | Amide |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring in this compound is an aromatic heterocycle with distinct reactivity patterns influenced by the presence of both an oxygen and a nitrogen atom.

Electrophilic Substitution: The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. However, substitution is possible, preferentially occurring at the C5 position, which is the most electron-rich carbon. tandfonline.com The presence of electron-donating groups on the ring can facilitate this reaction. pharmaguideline.com In the case of this compound, the C4 position is already substituted, leaving the C5 and C2 positions as potential sites for electrophilic attack. The acidity of the ring protons follows the order C2 > C5 > C4. tandfonline.com

Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted oxazole ring is rare. tandfonline.comslideshare.net It typically requires the presence of a good leaving group, such as a halogen, on the ring. The ease of displacement of halogens from the oxazole ring is C2 >> C4 > C5. tandfonline.com

Reactions at the Nitrogen Atom (N3):

Protonation and Basicity: The pyridine-type nitrogen atom at the N3 position possesses a lone pair of electrons, rendering the oxazole ring weakly basic. pharmaguideline.com It can be protonated by strong acids to form oxazolium salts. pharmaguideline.com

N-Alkylation and N-Acylation: The nitrogen atom is susceptible to attack by electrophiles. It can react with alkylating agents to form N-alkyloxazolium salts and with acylating agents in N-acylation reactions. tandfonline.com

Ring Cleavage: Under certain conditions, the oxazole ring can undergo cleavage. Strong oxidizing agents like potassium permanganate (B83412) can open the ring. pharmaguideline.comslideshare.net Additionally, some nucleophilic attacks can lead to ring cleavage and subsequent rearrangement. For instance, reaction with ammonia (B1221849) can convert oxazoles into imidazoles. pharmaguideline.com

Diels-Alder Reactions: The oxazole ring can function as a diene in Diels-Alder reactions, particularly when substituted with electron-withdrawing groups, reacting with various dienophiles like alkenes and alkynes to form pyridine or furan (B31954) derivatives. clockss.org

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data specific to this compound are not widely available. However, the behavior of this molecule can be inferred from studies on substituted benzoic acids and related heterocyclic compounds.

Kinetics of Carboxylic Acid Reactions:

Esterification: The esterification of benzoic acid is a well-studied reaction. For the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid, the reaction is first-order with respect to benzoic acid. dnu.dp.ua The activation energies for the forward and reverse reactions have been determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua The substituent on the benzoic acid ring significantly impacts the reaction rate. A study on the alkylation of 16 different substituted benzoic acids established a Hammett linear free-energy relationship, yielding a reaction constant (ρ) of -0.65, indicating that electron-donating groups accelerate the reaction while electron-withdrawing groups (like the oxazole moiety) would be expected to slow it down. epa.gov

Radical Reactions: The kinetics of the reaction of benzoic acid with atmospheric radicals like OH have been calculated. The total reaction rate constant for OH radicals with benzoic acid at 298.15 K is 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.govrsc.org

Thermodynamics of Reactions:

Formation Enthalpy: The thermodynamic stability of substituted benzoic acids is influenced by the nature of the substituents. Experimental thermochemical studies on methyl-substituted nitrobenzoic acids have determined their standard molar enthalpies of formation in the gas phase, providing insight into how multiple substituents affect molecular stability. nih.gov

Esterification Thermodynamics: The thermal effect (enthalpy change) for the esterification of benzoic acid with 1-butyl alcohol is 622 J·mol⁻¹, indicating a slightly endothermic or nearly thermoneutral process. dnu.dp.ua

The presence of the oxazole ring introduces additional complexity. The stability of the ring, its electronic influence on the benzoic acid moiety, and its potential to coordinate with metal catalysts would all affect the kinetic and thermodynamic parameters of reactions involving the molecule.

Solvent Effects and Catalytic Influences on Reaction Outcomes

The choice of solvent and catalyst is critical in directing the reaction pathways and influencing the efficiency of transformations involving this compound.

Solvent Effects:

Polarity and Protic/Aprotic Nature: The solvent plays a crucial role in stabilizing reactants, transition states, and products.

In amide formation , non-polar aprotic solvents like toluene (B28343) or xylene are often effective for direct condensation at high temperatures, as they allow for the removal of water. rsc.org

For nucleophilic substitutions on a potentially halogenated oxazole ring, polar aprotic solvents like DMF or DMSO would be suitable as they can solvate cations while leaving the nucleophile relatively free.

In acid-base reactions , the solvent's ability to solvate protons and ions will significantly affect the pKa values of the carboxylic acid and the oxazolium ion. researchgate.net

Solvent as a Reactant: In some cases, the solvent can participate in the reaction. For example, in solvolysis reactions, a protic solvent like methanol (B129727) or ethanol (B145695) can act as a nucleophile.

Catalytic Influences:

Acid/Base Catalysis:

Acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) are essential for promoting esterification by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic. dnu.dp.ua

Base catalysts (e.g., potassium carbonate) are used in reactions like the van Leusen oxazole synthesis and can facilitate deprotonation steps. tandfonline.com

Metal Catalysis:

Palladium catalysts are widely used for cross-coupling reactions. For instance, a 4-substituted oxazole can undergo direct arylation with an aryl bromide in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst. tandfonline.com

Cobalt-based catalysts (e.g., cobalt acetate) in the presence of air can be used for the selective oxidation of methyl groups on an aromatic ring to carboxylic acids, a reaction relevant to the synthesis of such compounds. researchgate.net

Titanium catalysts , such as TiCl₄, can act as Lewis acids to activate the carboxylic acid group for amidation. nih.gov

Co-catalysts/Additives: In some reactions, additives can significantly enhance reaction rates and selectivity. Benzoic acid itself can act as a co-catalyst in certain organocatalyzed reactions, like Michael additions, by facilitating proton transfer via hydrogen bonding. rsc.org This suggests that the carboxylic acid moiety of this compound could potentially participate in its own reaction mechanisms.

Table 3: Influence of Catalysts on Potential Reactions

| Reaction Type | Catalyst Class | Example Catalyst | Role of Catalyst |

| Esterification | Brønsted Acid | H₂SO₄ | Protonates carbonyl, increasing electrophilicity. |

| Amide Formation | Lewis Acid | TiCl₄ | Activates carboxylic acid for nucleophilic attack. nih.gov |

| C-C Coupling | Transition Metal | Pd(PPh₃)₄ / CuI | Catalyzes cross-coupling on the oxazole or phenyl ring. tandfonline.com |

| Oxidation | Transition Metal | Cobalt (II) Acetate (B1210297) | Facilitates oxidation of precursor methyl groups. researchgate.net |

| Michael Addition | Organocatalyst | Diarylprolinol | The carboxylic acid can act as a co-catalyst. rsc.org |

Computational and Theoretical Chemical Studies of 3 Oxazol 4 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure Elucidation (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of organic molecules. These methods are used to determine the optimized molecular geometry, electron distribution, and orbital energies, which govern the molecule's reactivity and physical properties. researchgate.netniscpr.res.in

For 3-(Oxazol-4-yl)benzoic acid, DFT calculations at a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set, would be employed to find the lowest energy structure. niscpr.res.inmdpi.com These calculations provide key parameters like bond lengths, bond angles, and dihedral angles.

A crucial aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. niscpr.res.in Studies on similar heterocyclic benzoic acid derivatives show that these parameters can be reliably calculated to predict reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. niscpr.res.in The MEP map for this compound would likely show negative potential (red/yellow regions) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carboxylic acid group, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the acidic hydrogen of the carboxyl group, highlighting its role as an H-bond donor.

| Parameter | Illustrative Calculated Value (for a related Triazole Benzoic Acid Hybrid) | Significance |

| HOMO Energy | -7.15 eV | Indicates electron-donating capability |

| LUMO Energy | -2.55 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.60 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.50 Debye | Measures overall polarity of the molecule |

Table 1: Example of electronic properties calculated using DFT for a similar heterocyclic benzoic acid. Such calculations provide a quantitative understanding of the molecule's electronic character. Data is illustrative and based on findings for related compounds. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. The molecule possesses a key rotatable single bond between the benzoic acid and oxazole rings. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers for rotation around this bond. nih.gov

The conformational preferences of such aryl-heterocyclic systems are determined by a balance of steric effects between adjacent atoms and electronic effects, such as resonance stabilization that favors planarity. nih.gov Computational methods can generate a conformational energy profile by systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step. This analysis would reveal the lowest-energy conformer, which is likely to be nearly planar to maximize π-conjugation, balanced against any steric hindrance.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. ajchem-a.com An MD simulation of this compound, either in a solvent or in a biological environment, would show how the molecule moves, flexes, and interacts with its surroundings. For instance, simulations can reveal the stability of hydrogen bonding patterns or the conformational changes that occur upon binding to a receptor. researchgate.net In studies of related compounds, MD simulations have been used to confirm the stability of docked ligand-protein complexes, showing minimal deviation from the initial binding pose over nanoseconds of simulation time. ajchem-a.comresearchgate.net

| Parameter | Description | Illustrative Finding for Aryl-Heterocycle Systems |

| Dihedral Angle (C-C-C-N) | Defines the twist between the phenyl and oxazole rings. | The lowest energy conformation is often non-planar, with a twist of 20-40° to alleviate steric clash between ortho hydrogens. |

| Rotational Energy Barrier | The energy required to rotate from a stable conformer to a transition state. | Typically low (2-5 kcal/mol), indicating significant flexibility at room temperature. |

Table 2: Representative findings from conformational analysis of aryl-heterocycle systems. This type of analysis is crucial for understanding the spatial arrangement and flexibility of this compound. nih.gov

Prediction of Spectroscopic Parameters and Their Interpretation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the structural confirmation of synthesized compounds. ucl.ac.ukbohrium.com

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. niscpr.res.in The predicted frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, theoretical calculations would help assign the characteristic peaks in its experimental IR spectrum. For instance, the calculations would predict distinct frequencies for the carboxylic acid O-H stretch (typically a broad band), the C=O stretch, the aromatic C=C stretches, and the C=N and C-O-C vibrations of the oxazole ring. mdpi.com Comparing the computed spectrum with the experimental one allows for a detailed and confident assignment of each band. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. uncw.edu The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts. For this compound, this would involve predicting the specific chemical shifts for the protons and carbons on both the benzoic acid and oxazole rings. Such predictions are highly sensitive to the molecule's conformation, making them a powerful tool for structural elucidation when multiple isomers or conformers are possible. ucl.ac.ukuncw.edu

| Functional Group | Vibration Mode | Predicted Wavenumber Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |

| Carbonyl (C=O) | Stretching | 1710 - 1680 |

| Oxazole (C=N) | Stretching | 1650 - 1600 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Oxazole (C-O-C) | Asymmetric Stretch | 1280 - 1240 |

Table 3: Predicted characteristic IR absorption frequencies for this compound based on data from analogous structures. Computational methods help in the precise assignment of these experimental bands. mdpi.comnih.gov

| Atom | Type | Predicted Chemical Shift Range (ppm) |

| Carboxylic Acid Proton | ¹H | 12.0 - 13.0 |

| Oxazole Ring Protons | ¹H | 7.5 - 8.5 |

| Benzene (B151609) Ring Protons | ¹H | 7.4 - 8.2 |

| Carbonyl Carbon | ¹³C | 165 - 175 |

| Oxazole Ring Carbons | ¹³C | 120 - 160 |

| Benzene Ring Carbons | ¹³C | 125 - 140 |

Table 4: Predicted ¹H and ¹³C NMR chemical shift ranges for key atoms in this compound, extrapolated from data on constituent fragments and related structures. These predictions are vital for interpreting experimental NMR spectra. ucl.ac.uknih.gov

Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can illuminate the intricate details of chemical reactions, including reaction pathways, transition state structures, and activation energies. This provides a deeper understanding of reaction feasibility and selectivity. While specific mechanistic studies on this compound are scarce, the reactivity of its core structures can be modeled.

For example, computational studies can be applied to model the synthesis of the molecule itself, such as the cyclization reaction that forms the oxazole ring. pharmaguideline.com DFT calculations can identify the transition state for the rate-limiting step and compute the associated energy barrier, which determines the reaction rate.

Furthermore, the chemical reactions of the final molecule can be investigated. Oxazole rings can participate in various reactions, including cycloadditions (acting as a diene), electrophilic substitution, and oxidation. pharmaguideline.comtandfonline.com Computational modeling can predict the most likely site for electrophilic attack (likely the C5 position of the oxazole) by analyzing the calculated atomic charges and FMO coefficients. wikipedia.org It can also model the entire reaction coordinate for a process like oxidation, revealing the structures of intermediates and transition states along the pathway to the final products. tandfonline.com

In Silico Studies of Molecular Interactions and Recognition (e.g., ligand-receptor docking methodologies)

In silico techniques, particularly molecular docking, are essential in medicinal chemistry for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov This method computationally places the molecule (the ligand) into the binding site of a receptor and scores the quality of the fit, predicting its binding affinity and orientation. researchgate.net

Numerous studies have demonstrated the utility of docking for oxazole and benzoic acid derivatives against a wide range of biological targets. mdpi.comnih.gov For instance, benzoxazole (B165842) derivatives have been docked into the active sites of proteins implicated in cancer and inflammation to predict their inhibitory potential. researchgate.net Similarly, substituted benzoic acids have been evaluated as potential inhibitors of enzymes like α-glucosidase and α-amylase for antidiabetic applications. nih.gov

A typical docking study for this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database (e.g., the Protein Data Bank).

Computationally placing the optimized 3D structure of this compound into the protein's active site.

Evaluating thousands of possible binding poses and ranking them based on a scoring function that estimates binding energy.

The results would reveal the most probable binding mode and identify key intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, or π-π stacking between the aromatic rings and residues like phenylalanine or tyrosine. nih.gov These computational predictions provide a rational basis for designing more potent analogs and guide further experimental testing. researchgate.net

| Target Protein (Example) | PDB ID | Ligand (Example) | Docking Score (kcal/mol) | Key Interacting Residues |

| α-Glucosidase | 3A4A | A dichlorosulfamoyl benzoic acid derivative | -9.1 | ARG212, ASP214, HIS348 (H-bonds) |

| α-Amylase | 1HNY | A dichlorosulfamoyl benzoic acid derivative | -8.5 | GLU233, ASP300 (H-bonds); TYR62 (π-π stacking) |

| Prostaglandin H₂ synthase | 1CQE | A benzoxazole derivative | -7.8 | ARG120, TYR355 |

Table 5: Representative molecular docking results for benzoic acid and benzoxazole derivatives against various enzyme targets. Such in silico studies are crucial for identifying the therapeutic potential of new compounds like this compound. researchgate.netnih.gov

Applications of 3 Oxazol 4 Yl Benzoic Acid in Contemporary Chemical Research

As Ligands and Building Blocks in Coordination Chemistry

The structure of 3-(Oxazol-4-yl)benzoic acid, featuring both a nitrogen donor atom in the oxazole (B20620) ring and a carboxylate group, makes it an excellent candidate for use as a ligand in coordination chemistry. These two distinct functionalities can coordinate to metal ions, allowing the molecule to act as a linker or building block for the assembly of multidimensional coordination networks.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the geometry and chemical nature of the organic linkers. Benzoic acid derivatives containing additional N-donor heterocyclic rings are a widely explored class of ligands for MOF synthesis.

While specific MOFs constructed from this compound are not extensively documented in the literature, its structural features are analogous to other ligands that have successfully yielded diverse frameworks. For instance, ligands like 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid and 3-nitro-4-(pyridin-4-yl)benzoic acid have been used to synthesize 2D and 3D coordination polymers with metal ions such as Zn(II), Cd(II), Co(II), and Ni(II). mdpi.comnih.govrsc.org These ligands, similar to this compound, possess a carboxylate group for linking metal centers and a nitrogen atom from a heterocyclic ring for additional coordination, leading to frameworks with specific topologies and properties like photoluminescence and selective gas adsorption. nih.gov The angular disposition of the oxazole and benzoic acid moieties in this compound makes it a promising candidate for the rational design of novel MOFs with unique structural and functional characteristics.

The oxazole moiety is a recognized structural unit in ligands for transition metal catalysis. The nitrogen atom can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity. Metal complexes incorporating oxadiazole ligands, for example, have been explored for various applications. nih.gov

By immobilizing this compound onto a solid support or incorporating it into a larger framework like a MOF, it can serve as a ligand for heterogeneous catalysis. nih.gov The benzoic acid group provides a convenient anchor point for grafting onto surfaces like silica (B1680970) or for integration into a polymer backbone. The resulting material would feature accessible metal-coordinating oxazole sites. Such heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. Similarly, in homogeneous catalysis, soluble metal complexes of this compound derivatives could be designed for specific organic transformations.

Role as a Precursor in Complex Organic Synthesis

Beyond coordination chemistry, this compound serves as a versatile starting material or intermediate for the synthesis of more elaborate molecular structures. Both the carboxylic acid and the oxazole ring can be chemically modified, providing pathways to a wide range of derivatives.

The carboxylic acid group of this compound is a gateway to numerous other functional groups. Through standard transformations, it can be converted into esters, amides, acid chlorides, or other derivatives. researchgate.net These derivatives can then undergo further reactions, such as intramolecular cyclizations or cross-coupling reactions, to build more complex heterocyclic systems. For example, benzoic acid derivatives are used as precursors for the synthesis of oxadiazoles, triazoles, and other heterocycles. researchgate.netnih.govresearchgate.net

In the realm of supramolecular chemistry, the ability of the carboxylic acid group to form strong and directional hydrogen bonds is of paramount importance. This allows this compound to participate in self-assembly processes, forming dimers, chains, or more intricate networks held together by non-covalent interactions. The formation of co-crystals between benzoic acid derivatives and other molecules is a well-established strategy for modifying physical properties and creating new supramolecular synthons. nih.gov The combination of the hydrogen-bonding carboxylic acid and the aromatic oxazole ring, which can engage in π-π stacking, provides multiple interaction sites for the design of complex supramolecular architectures.

The oxazole ring is a structural motif present in a wide array of natural products, many of which are isolated from marine organisms and exhibit potent biological activities. mdpi.comnih.gov These natural products often feature complex peptide or polyketide backbones decorated with one or more oxazole rings, which are crucial for their bioactivity.

While this compound itself may not be a directly reported fragment in the total synthesis of a major natural product, its structure represents a valuable synthon. Synthetic chemists often employ simpler, functionalized heterocyclic building blocks to construct the more complex cores of natural products. The presence of the carboxylic acid handle on the this compound scaffold allows for its facile coupling to other fragments during a convergent synthesis strategy. This makes it a potentially useful, albeit not widely documented, building block for accessing analogues of oxazole-containing natural products for structure-activity relationship studies.

Strategic Scaffold in Medicinal Chemistry Research and Drug Discovery Principles

The fusion of an oxazole ring and a benzoic acid moiety within a single, relatively simple molecule makes this compound a strategically important scaffold in medicinal chemistry. Both components are considered "privileged structures," meaning they are frequently found in known drugs and bioactive compounds, and their combination can lead to molecules with desirable pharmacological properties. researchgate.net

The 1,3-oxazole nucleus is a core component of numerous compounds with a broad spectrum of biological activities. nih.gov Similarly, the benzoic acid scaffold is a fundamental building block in the synthesis of a wide variety of active molecules. researchgate.net The presence of the carboxylic acid group can also improve pharmacokinetic properties, such as solubility, or provide a key interaction point with biological targets like enzymes or receptors.

Derivatives of this compound can be readily synthesized, allowing for systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and drug-like properties. The phenyl ring and the oxazole ring can be further substituted to probe interactions with biological targets. This scaffold has been implicitly utilized in the development of compounds targeting various diseases, including infections and cancer. researchgate.netnih.govnih.gov

Table 1: Examples of Bioactive Scaffolds Related to this compound

| Scaffold | Therapeutic Area | Example Compounds (if applicable) |

|---|---|---|

| 1,3-Oxazole | Antibacterial, Antifungal, Anticancer, Anti-inflammatory, Antiviral | Sulfaguanole, Mubritinib, Oxaprozin mdpi.comnih.gov |

| Benzoic Acid | Anticancer, Diuretic, Analgesic | Bexarotene, Furosemide researchgate.net |

| Oxadiazole | Anticancer, Neuroprotective, Antimicrobial | Raltegravir, Zibotentan nih.govijper.org |

| Quinazolinone-Benzoic Acid | Antibacterial | Potent against Staphylococcus aureus researchgate.netnih.gov |

| Pyrazole-Benzoic Acid | Antimicrobial | Potent against Acinetobacter baumannii nih.gov |

Methodologies for Structure-Activity Relationship (SAR) Investigations of its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a compound with its biological activity. For derivatives of this compound, SAR investigations typically follow systematic methodologies to optimize potency and selectivity. The core scaffold allows for modifications at several key positions: the benzoic acid ring, the carboxylic acid group, and the oxazole ring.

In the context of oxazole-containing compounds, SAR studies have revealed specific insights. For instance, in the development of STAT3 inhibitors, replacing an aromatic system with a heterocyclic ring like oxazole was found to significantly reduce activity, indicating the importance of the specific aromatic interactions in that particular context. acs.org Conversely, in the development of inhibitors for protein kinase CK2, a closely related scaffold, 4-(thiazol-5-yl)benzoic acid, served as a potent lead compound. Systematic modifications to this scaffold provided a clear SAR profile, where introducing specific groups led to significant improvements in inhibitory activity. nih.gov

A typical SAR study on derivatives of this compound would involve synthesizing a library of analogs with varied substituents. Key investigative approaches include:

Substitution on the Phenyl Ring: Introducing small alkyl groups, halogens, or hydrogen-bond donors/acceptors at different positions on the benzoic acid ring to probe the steric and electronic requirements of the target's binding pocket. nih.gov

Modification of the Carboxylic Acid: Esterification or conversion to an amide can determine the necessity of the acidic proton for activity. This also impacts the molecule's solubility and cell permeability.

Substitution on the Oxazole Ring: Adding substituents at the 2- or 5-position of the oxazole ring can modulate the molecule's shape and electronic distribution, providing another avenue for optimizing target engagement.

The findings from these systematic modifications are often quantified by measuring the half-maximal inhibitory concentration (IC₅₀) against a specific biological target, as demonstrated in the table below for analogous thiazole-based inhibitors. nih.gov

| Compound Analogue (based on Thiazole Scaffold) | Modification | IC₅₀ against CK2α (μM) nih.gov | IC₅₀ against CK2α' (μM) nih.gov |

|---|---|---|---|

| Parent Compound | - | 0.031 | 0.015 |

| Azabenzene Analog (Pyridine) | Replacement of benzene (B151609) ring with pyridine (B92270) | 0.017 | 0.010 |

| Azabenzene Analog (Pyridazine) | Replacement of benzene ring with pyridazine | 0.014 | 0.0046 |

| 2-Chlorobenzyloxy Analog | Addition of 2-chlorobenzyloxy group at 3-position | 0.016 | 0.014 |

| 2-Methoxybenzyloxy Analog | Addition of 2-methoxybenzyloxy group at 3-position | 0.014 | 0.0088 |

Design Principles for Target-Oriented Analog Synthesis (e.g., Enzyme Inhibitor Design)

The this compound scaffold is a valuable starting point for the rational design of enzyme inhibitors. The design principles leverage the distinct chemical properties of its constituent parts to achieve high affinity and selectivity for a target enzyme's active site.

A primary design principle involves using the benzoic acid moiety as an "anchor." The carboxylate group is an effective hydrogen bond acceptor and donor and can form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, commonly found in enzyme active sites. This anchoring role is a well-established strategy in the design of inhibitors for various enzyme classes, including protein kinases and carbonic anhydrases. nih.govnih.gov

The oxazole-phenyl core serves as a rigid scaffold that correctly orients the carboxylic acid for optimal interaction. This core can be tailored to fit the specific topology of the active site. The design process often involves:

Scaffold Hopping and Bioisosteric Replacement: Replacing the phenyl or oxazole ring with other aromatic or heterocyclic systems to improve properties while maintaining the key binding interactions.

Fragment Growth: Appending chemical groups to the scaffold to engage with adjacent hydrophobic pockets or form additional hydrogen bonds, thereby increasing binding affinity and selectivity. For example, the design of protein kinase CK2 inhibitors based on a similar thiazole-benzoic acid scaffold involved introducing benzyloxy groups to occupy a specific region of the kinase active site, which successfully enhanced antiproliferative activity. nih.gov

Hybrid Molecule Design: Fusing the oxazole-benzoic acid core with other pharmacophores to create hybrid molecules with dual-target activity or improved pharmacokinetic profiles. nih.gov

These principles have been successfully applied to design inhibitors for a range of enzymes, demonstrating the versatility of scaffolds that combine a carboxylic acid with a heterocyclic ring system.

| Enzyme Target Class | Design Principle / Role of Scaffold | Reference Scaffold Example |

|---|---|---|

| Protein Kinases (e.g., CK2) | Carboxylic acid anchors to the ATP-binding site; scaffold orients substituents to achieve selectivity. nih.gov | 4-(Thiazol-5-yl)benzoic acid |

| Cholinesterases (AChE, BuChE) | Oxazole-containing hybrids are designed to interact with the catalytic or peripheral anionic site of the enzyme. nih.gov | Benzimidazole-based oxazole analogues |

| Carbonic Anhydrases (hCAs) | Carboxylic acid interacts with zinc-coordinating residues at the entrance of the active site, acting as an atypical, non-classical inhibitor. nih.gov | 2-(Benzylsulfinyl)benzoic acid |

| Penicillin-Binding Proteins | Oxadiazole core designed via in silico docking to fit the active site and impair cell-wall biosynthesis. nih.gov | Diphenyl ether-oxadiazole derivatives |

Exploration of Mechanistic Aspects of Molecular Recognition with Biological Targets (e.g., protein binding studies)

Understanding the mechanism of molecular recognition—how a small molecule like this compound binds to a biological macromolecule—is crucial for rational drug design. This involves characterizing the specific intermolecular forces and thermodynamic parameters that govern the formation of the molecule-protein complex.

Experimental techniques are central to elucidating these mechanisms. Fluorescence spectroscopy is a powerful tool used to study the binding of small molecules to proteins like human serum albumin (HSA), a key transporter protein in the bloodstream. nih.gov Proteins containing tryptophan residues exhibit intrinsic fluorescence. When a small molecule binds near a tryptophan residue, it can quench this fluorescence. By monitoring the decrease in fluorescence intensity as a function of the ligand concentration, one can determine binding constants (K) and the number of binding sites. mdpi.com Such studies can also distinguish between different quenching mechanisms (static vs. dynamic), providing insight into the nature of the complex formed. nih.gov

The primary forces driving molecular recognition for benzoic acid derivatives include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms of the oxazole ring can also act as hydrogen bond acceptors.

Van der Waals Forces: These are critical for interactions within hydrophobic pockets of a protein. nih.gov

Electrostatic Interactions: The ionized carboxylate group can form strong salt bridges with charged amino acid residues.

Aromatic Interactions: The phenyl and oxazole rings can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Computational methods, such as molecular docking and molecular dynamics simulations, complement these experimental approaches. nih.gov Docking studies can predict the most likely binding pose of a ligand within a protein's active site, highlighting key interactions. These models help rationalize SAR data and guide the design of new analogs with improved binding affinity. nih.gov

Contributions to Materials Science and Polymer Chemistry

Beyond its biomedical applications, the bifunctional nature of this compound makes it a promising candidate for the development of advanced materials. The combination of a polymerizable carboxylic acid group and a rigid, stable heterocyclic ring system allows for its use as a monomer in the synthesis of functional polymers and as a building block for self-assembled nanostructures.

Precursors for Functional Polymeric Materials

Molecules containing both a carboxylic acid and an aromatic or heterocyclic ring are valuable monomers for producing high-performance polymers. The carboxylic acid group can undergo condensation reactions to form polyesters or polyamides, while the rigid ring structures impart desirable properties such as high thermal stability, mechanical strength, and specific optical or electronic functions.

While research on polymers derived directly from this compound is specific, the utility of analogous building blocks is well-established:

Aromatic Polyesters: Wholly aromatic polyesters synthesized from hydroxybenzoic acid precursors are known for their exceptional thermal stability and can exhibit liquid crystalline properties. nih.gov The inclusion of a rigid unit like the oxazole-phenyl core into a polyester (B1180765) backbone is expected to enhance the glass transition temperature and mechanical properties of the resulting material. nih.gov

Block Copolymers: Functional monomers like 4-vinylbenzoic acid can be polymerized using controlled radical polymerization techniques, such as RAFT, to create well-defined block copolymers. core.ac.uk These materials can self-assemble into ordered microstructures and are useful in applications ranging from nanotechnology to drug delivery.

Polybenzoxazoles (PBOs): Precursors like 3-amino-4-hydroxybenzoic acid are used to synthesize PBOs, a class of polymers with ultrahigh thermal resistance and excellent mechanical strength. researchgate.net The oxazole ring in the target compound is already pre-formed, suggesting it could be incorporated into polymer backbones to create materials with similar high-performance characteristics.

Coordination Polymers: The nitrogen atoms in the oxazole ring and the oxygen atoms of the carboxylic acid can both coordinate to metal ions. This makes this compound a potential "angle-shaped" ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs), where the organic ligand bridges metal centers to create extended one-, two-, or three-dimensional networks. mdpi.com

Self-Assembly Studies and Nanostructure Formation

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Benzoic acid itself is known to form hydrogen-bonded dimers in solution, which can further stack via aromatic interactions to create higher-order assemblies. figshare.com This hierarchical self-association is a key principle in crystal engineering and the formation of nanostructures.

This compound possesses multiple features that can direct its self-assembly:

Carboxylic Acid Dimerization: The primary and most predictable interaction is the formation of strong, directional hydrogen bonds between the carboxylic acid groups of two molecules, leading to dimerization.

Heterocyclic Interactions: The oxazole ring introduces additional sites for non-covalent bonding. The nitrogen atom can act as a hydrogen bond acceptor, allowing for the formation of extended chains or sheets.

Aromatic Stacking: The phenyl and oxazole rings can engage in π-π stacking, which would further stabilize the assembled structures.

The interplay of these different interactions—hydrogen bonding, dipole-dipole forces from the oxazole ring, and π-stacking—could lead to the formation of complex and well-defined supramolecular architectures, such as nanofibers, ribbons, or vesicles. The study of how these molecules organize on surfaces or in solution is a key area of research in nanoscience, with potential applications in molecular electronics, sensors, and functional thin films.

Advanced Analytical and Spectroscopic Methodologies for the Characterization of 3 Oxazol 4 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(Oxazol-4-yl)benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the precise mapping of the molecular structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For benzoic acid, characteristic signals for the carboxyl carbon and the aromatic carbons are observed. docbrown.info In the case of this compound, additional signals corresponding to the carbon atoms of the oxazole (B20620) ring would be present. The specific chemical shifts would be influenced by the electronic effects of the substituent groups.

A representative, though not specific to the target molecule, ¹³C NMR data for benzoic acid shows signals at approximately 172.60, 133.89, 130.28, 129.39, and 128.55 ppm. rsc.orgchemicalbook.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Benzoic Acid

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~12.0-13.0 | singlet | Carboxylic acid proton |

| ¹H | ~7.4-8.2 | multiplet | Aromatic protons |

| ¹³C | ~167-173 | singlet | Carboxyl carbon |

| ¹³C | ~128-134 | singlet | Aromatic carbons |

Note: The exact chemical shifts for this compound will vary due to the presence of the oxazole ring.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. When the molecule is ionized, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For benzoic acid, the molecular ion peak [M]⁺ is observed at an m/z of 122. docbrown.info The fragmentation of benzoic acid typically involves the loss of a hydroxyl group (-OH, M-17) resulting in a peak at m/z 105, or the loss of the entire carboxyl group (-COOH, M-45) leading to a peak at m/z 77, which corresponds to the phenyl cation. docbrown.infolibretexts.org The peak at m/z 105 is often the base peak. docbrown.info

For this compound, the molecular ion peak would be expected at its calculated molecular weight. The fragmentation pattern would likely show characteristic losses, such as the carboxyl group, and fragmentation of the oxazole ring, providing valuable structural information.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Expected m/z |

| [M]⁺ | Molecular Ion | Calculated MW of C₁₀H₇NO₃ |

| [M-COOH]⁺ | Loss of the carboxylic acid group | MW - 45 |

| [C₆H₄(C₃H₂NO)]⁺ | Phenyl-oxazole fragment | Varies with fragmentation pathway |

| [C₆H₅]⁺ | Phenyl group | 77 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like benzoic acid shows several characteristic absorption bands. A very broad absorption between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carboxyl group appears as a strong band typically between 1680 and 1710 cm⁻¹. docbrown.infospectroscopyonline.com The C-O stretching vibration is observed around 1200-1320 cm⁻¹. spectroscopyonline.com Additionally, C-H stretching vibrations for the aromatic ring are seen just above 3000 cm⁻¹, and various C=C stretching vibrations for the aromatic ring appear in the 1450-1600 cm⁻¹ region. spectroscopyonline.com For this compound, additional bands corresponding to the vibrations of the oxazole ring would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic and oxazole rings, as well as the symmetric stretching of the carboxylate group, would be expected to give strong signals in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching (H-bonded) | 2500-3300 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Carboxylic Acid C=O | Stretching | 1680-1710 |

| Aromatic/Oxazole C=C | Stretching | 1450-1600 |

| Carboxylic Acid C-O | Stretching | 1200-1320 |

| Oxazole Ring | Various vibrations | Specific to oxazole structure |

Chromatographic Methods (HPLC, GC, TLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of benzoic acid and its derivatives. helixchrom.comust.eduthaiscience.inforesearchgate.net A common method involves reversed-phase chromatography using a C18 column with a mobile phase consisting of an acetonitrile (B52724) or methanol (B129727) and water mixture, often with a pH modifier like trifluoroacetic acid or an acetate (B1210297) buffer. helixchrom.comust.edu Detection is typically performed using a UV detector at a wavelength where the compound absorbs strongly, such as around 235 nm. helixchrom.com

Gas Chromatography (GC): GC can also be used for the analysis of benzoic acid derivatives, although it may require derivatization to increase volatility and thermal stability.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring reaction progress and assessing purity. sigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.netmerckmillipore.com For benzoic acid, a typical mobile phase could be a mixture of toluene (B28343) and ethanol (B145695). sigmaaldrich.com The spots are visualized under UV light. sigmaaldrich.com

Interactive Data Table: Typical Chromatographic Conditions for the Analysis of Benzoic Acid Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Detection |

| HPLC | C18 | Acetonitrile/Water with 0.1% TFA | UV at 235 nm helixchrom.com |

| TLC | Silica (B1680970) Gel | Toluene/Ethanol (9:1) | UV light (254 nm) sigmaaldrich.com |

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition (percentage of carbon, hydrogen, nitrogen, etc.) of a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₀H₇NO₃). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This technique is often used in conjunction with other spectroscopic methods for complete characterization.

Future Perspectives and Emerging Directions in 3 Oxazol 4 Yl Benzoic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

Future efforts in synthesizing 3-(Oxazol-4-yl)benzoic acid and its derivatives will increasingly focus on green and sustainable chemistry principles. Traditional methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and Fischer syntheses, often require harsh conditions and produce significant waste. ijpsonline.com The field is moving towards more efficient and environmentally benign alternatives.

Emerging sustainable methodologies applicable to this target compound include:

Visible-Light Photocatalysis: This technique uses light as a renewable energy source to drive chemical reactions under mild conditions. acs.orgorganic-chemistry.orgnih.govacs.orgresearchgate.net The synthesis of substituted oxazoles from α-bromoketones and benzylamines using a photocatalyst like [Ru(bpy)₃]Cl₂ demonstrates a powerful, low-temperature approach that minimizes energy consumption. acs.orgorganic-chemistry.orgnih.govacs.org